molecular formula C11H9NOS B1330560 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol CAS No. 18210-01-0

4-[(E)-(thiophen-2-ylmethylidene)amino]phenol

Cat. No. B1330560
CAS RN: 18210-01-0
M. Wt: 203.26 g/mol
InChI Key: RVEBRJUUQOSBNV-UHFFFAOYSA-N
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Description

The compound "4-[(E)-(thiophen-2-ylmethylidene)amino]phenol" (referred to as S-4 in the studies) is a Schiff base derivative synthesized and characterized for its potential biological activities. Schiff bases are known for their broad range of applications in medicinal chemistry due to their antimicrobial, antidiabetic, and anticancer properties .

Synthesis Analysis

The synthesis of S-4 involves the condensation of 4-aminophenol with an aldehyde bearing a thiophene moiety. The characterization of S-4, along with other derivatives, was confirmed using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses. These methods ensure the correct structure and purity of the synthesized compounds .

Molecular Structure Analysis

Although the specific molecular structure analysis of S-4 is not detailed in the provided papers, similar compounds have been studied using X-ray diffraction, revealing non-planar structures and various intermolecular interactions such as hydrogen bonding, which contribute to the stability and properties of these molecules .

Chemical Reactions Analysis

The reactivity of Schiff bases like S-4 can be inferred from their interaction with biological molecules. For instance, S-4 was found to interact with human DNA, exhibiting a hypochromic effect, which suggests a possible mechanism of action for its biological activity. This interaction with DNA is crucial for the potential anticancer properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of S-4 are not explicitly described in the provided papers. However, the solubility, thermal stability, and electrical conductivity are typical properties analyzed for such compounds to determine their suitability for various applications. For example, similar phenol-based polymers have been characterized by their solubility and electrical conductivities, which are important for their use in electronic devices .

Safety And Hazards

TAMP is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-(thiophen-2-ylmethylideneamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEBRJUUQOSBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312004
Record name 4-[(2-thienylmethylidene)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(thiophen-2-ylmethylidene)amino]phenol

CAS RN

18210-01-0
Record name 4-[(2-Thienylmethylene)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18210-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC248866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248866
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Record name 4-[(2-thienylmethylidene)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIENYLMETHYLENEAMINO)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Aktas Kamiloglu, ET Saka, I Acar… - Journal of Coordination …, 2019 - Taylor & Francis
A phthalonitrile derivative 4-{4-[(E)-(thiophen-2-ylmethylidene)amino]phenoxy}phthalonitrile (2) and its Co(II) and Cu(II) phthalocyanine derivatives (2a, 2b) are reported. The …
Number of citations: 5 www.tandfonline.com

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